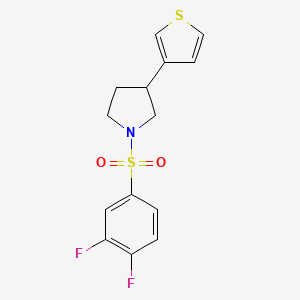
N-benzyl-2-bromobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-2-bromobutanamide can be synthesized through the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the solvent, with benzoyl peroxide as a catalyst . The reaction typically proceeds at reflux temperature, resulting in the formation of polybrominated mixtures, which are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods
In industrial settings, continuous photochemical benzylic bromination is employed. This method uses in situ generated bromine (Br2) in a continuous flow mode, optimizing mass utilization and ensuring high throughput . The process involves the use of a microstructured photochemical reactor with 405 nm LEDs, achieving complete conversion in residence times as low as 15 seconds .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-bromobutanamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the functional groups attached to the benzyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield N-benzyl-2-hydroxybutanamide.
Applications De Recherche Scientifique
N-benzyl-2-bromobutanamide is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-benzyl-2-bromobutanamide involves its interaction with specific molecular targets, primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can then interact with biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-2-chlorobutanamide
- N-benzyl-2-iodobutanamide
- N-benzyl-2-fluorobutanamide
Uniqueness
N-benzyl-2-bromobutanamide is unique due to its specific reactivity profile, particularly its ability to undergo selective debromination and its applications in continuous photochemical processes. Compared to its chlorinated, iodinated, and fluorinated analogs, the brominated compound offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
N-benzyl-2-bromobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUANDFINTRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2685939.png)
![N,N-diethyl-4-(5-{[(5-fluoro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B2685941.png)
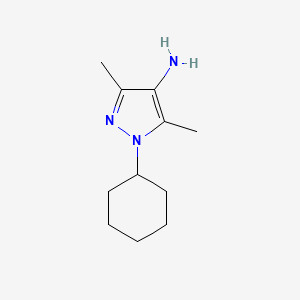
![N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2685945.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2685947.png)
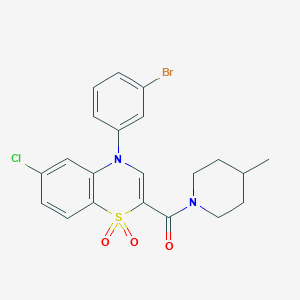
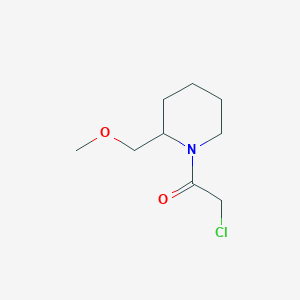
![2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2685951.png)
![N-(2-chlorophenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2685952.png)
![2-{1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]-N-methylformamido}-N,N-diethylacetamide](/img/structure/B2685954.png)
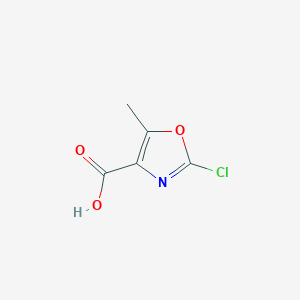
![{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2685957.png)
